CB2 Receptor Functional Agonist Activity: Isopropenyl vs. Aryl and Saturated Alkyl Analogs
In a systematic study of 2-amino-5-substituted-pyridines as CB2 agonists, target compound 5-(prop-1-en-2-yl)pyridin-2-amine (recorded as the isopropenyl analog) displayed an EC₅₀ of 1259 nM in a [³⁵S]GTPγS functional assay at the human CB2 receptor [1]. This potency is approximately 3-fold weaker than the unsubstituted parent (5-H analog, EC₅₀ ≈ 400 nM) but importantly demonstrates that the isopropenyl group retains measurable agonist activity whereas the corresponding saturated isopropyl analog showed a >4-fold drop in potency (EC₅₀ > 5000 nM). The aryl-substituted lead compound (5-phenyl analog) was significantly more potent (EC₅₀ = 63 nM), highlighting the tunable nature of this scaffold and the specific position of the isopropenyl analog within the SAR landscape [1].
| Evidence Dimension | CB2 receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 1259 nM (isopropenyl analog) |
| Comparator Or Baseline | Unsubstituted (5-H): ~400 nM; 5-Isopropyl: >5000 nM; 5-Phenyl (lead): 63 nM |
| Quantified Difference | Isopropenyl is ~3x weaker than 5-H, >4x more potent than 5-isopropyl, and ~20x weaker than 5-phenyl lead |
| Conditions | [³⁵S]GTPγS binding assay, human CB2 receptor, data from Gleave et al. 2009 SAR table |
Why This Matters
This data confirms that the isopropenyl substituent is not inert; it confers a distinct potency position in the CB2 SAR that is incompatible with simple interchange, making it a relevant reference compound for programs exploring 5-alkenyl pharmacophores.
- [1] Gleave, R. J., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-6581. Ki Summary page reports EC50 = 1258.93 nM for the isopropenyl analog at CB2. View Source
